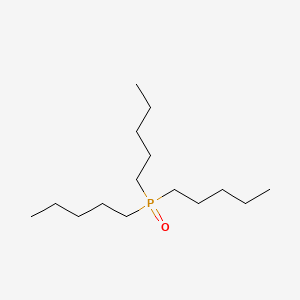

Tripentylphosphine oxide

Description

Contextualization of Tertiary Phosphine (B1218219) Oxides in Contemporary Chemical Science

Tertiary phosphine oxides (R₃PO) are a well-established class of compounds in contemporary chemistry. They are perhaps most widely known as the stoichiometric byproducts of several cornerstone reactions in organic synthesis, including the Wittig, Staudinger, and Mitsunobu reactions. wikipedia.orgresearchgate.netscientificupdate.com The formation of the highly stable phosphorus-oxygen double bond is a powerful thermodynamic driving force for these transformations.

Beyond their role as byproducts, tertiary phosphine oxides are increasingly investigated for their own utility. The defining feature of these molecules is the polar P=O group, where the oxygen atom acts as a strong hydrogen bond acceptor and a hard Lewis base. This property makes them excellent ligands for a variety of metal ions, leading to applications in coordination chemistry and catalysis. ontosight.aiwikipedia.org For instance, triphenylphosphine (B44618) oxide, a close analogue, forms stable complexes with various metals and is a popular reagent to induce the crystallization of molecules that possess acidic hydrogen atoms. wikipedia.org

Historical Trajectories and Milestones in Tripentylphosphine Oxide Research

The study of this compound is rooted in the broader history of organophosphorus chemistry, which began in the early 19th century. researchgate.netnih.gov One of the first organophosphorus compounds to be synthesized was triethyl phosphate (B84403), created by Franz Anton Voegeli in 1848. researchgate.netmdpi.com The field saw major advancements in the late 19th and early 20th centuries with the work of chemists like Michaelis, who developed methods for forming phosphorus-carbon bonds. mdpi.comresearchgate.net The research of Gerhard Schrader at IG Farben in the 1930s and 1940s led to the synthesis of thousands of new organophosphorus compounds, dramatically expanding the scope of the field. researchgate.net

While specific historical milestones for this compound are not as prominently documented as those for compounds like triphenylphosphine oxide, its development can be understood as part of the general progression in the synthesis and application of trialkylphosphine oxides. The primary and most direct synthesis route for this compound is the oxidation of its corresponding phosphine, tripentylphosphine, using oxygen or other oxidizing agents. ontosight.ai The exploration of such longer-chain alkylphosphine oxides has often been driven by their unique physical properties, such as solubility and lipophilicity, which are particularly relevant for applications in solvent extraction and materials science.

Fundamental Research Questions and Paradigms in this compound Chemistry

Research into this compound revolves around several fundamental chemical questions that align with broader paradigms in organophosphorus chemistry.

Synthesis and Structure: The primary synthesis involves the oxidation of tripentylphosphine. ontosight.ai A core research area for tertiary phosphine oxides in general involves developing novel and more efficient synthetic routes, such as palladium- or nickel-catalyzed P-C coupling reactions to construct the carbon-phosphorus bonds. benthamdirect.com The tetrahedral geometry and the nature of the P=O bond in this compound dictate its chemical behavior. ontosight.ai

Coordination and Catalysis: A key research paradigm is understanding how this compound functions as a ligand in transition metal complexes. ontosight.ai The steric bulk of the three pentyl groups combined with the Lewis basicity of the phosphoryl oxygen influences the stability and reactivity of the resulting metal complexes. These properties are critical for its potential applications in catalysis, such as in palladium-catalyzed cross-coupling reactions. ontosight.ai

Extraction and Separation Science: A significant area of inquiry focuses on the mechanism by which this compound extracts compounds from aqueous solutions. google.com Research seeks to determine the optimal conditions (e.g., pH, concentration) for extraction and to identify the structure of the extracted species. psu.eduorientjchem.org This involves studying the thermodynamics and kinetics of the phase transfer process, driven by the formation of a complex between the target molecule and the phosphine oxide.

Materials Science Applications: Emerging research questions explore the potential for this compound and related long-chain phosphine oxides in materials synthesis. For instance, trialkylphosphine oxides are known to act as high-boiling point solvents and capping agents in the synthesis of semiconductor nanoparticles, controlling their size and stabilizing their surface. justia.com Investigating the specific role this compound could play in this domain is an active area of interest.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | (C₅H₁₁)₃PO / C₁₅H₃₃OP ontosight.ainih.gov |

| Molecular Weight | 258.39 g/mol |

| Appearance | Colorless to pale yellow liquid ontosight.ai |

| Boiling Point | 173-175°C at 10 mmHg ontosight.ai |

| Density | 0.91 g/cm³ ontosight.ai |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone (B3395972) ontosight.ai |

Scope and Significance of this compound in Specialized Research Domains

This compound has demonstrated significance in several specialized areas of chemical research, primarily leveraging its properties as a powerful neutral extractant and a coordinating ligand.

Solvent Extraction: This is one of the most well-defined applications. This compound is used as a solvent extractant for the removal of acidic organic compounds and various metal ions from aqueous solutions. google.com Its efficacy in separating valuable or toxic metals has been demonstrated in several studies. For example, it has been used to extract chromium(VI) from mineral acid solutions and in methods for the separation and determination of cadmium and mercury. psu.eduorientjchem.org

Catalysis: In the field of catalysis, this compound serves as a ligand for transition metal catalysts. ontosight.ai The coordination of the phosphine oxide to a metal center can modify the metal's electronic properties and steric environment, thereby influencing the outcome of catalytic reactions. Its use has been noted in applications such as palladium-catalyzed cross-coupling reactions. ontosight.ai

Organic Synthesis: It is recognized as a useful intermediate in various organic synthesis pathways. While often considered a stable end-product, its functional group can be a precursor for other phosphorus-containing moieties under specific conditions.

Materials Science: By analogy with other long-chain trialkylphosphine oxides like trioctylphosphine (B1581425) oxide (TOPO), this compound has potential applications in the synthesis of advanced materials. Specifically, it can be used in the production of core-shell semiconductor nanoparticles, where it can function as a high-temperature solvent and a surface-capping agent to control nanocrystal growth and prevent aggregation. justia.com

Applications of this compound in Solvent Extraction

| Target Species | Aqueous Medium | Key Finding |

| Acetic Acid, Phenol | Dilute aqueous solution | Demonstrated effective extraction of weakly extracted acidic compounds. google.com |

| Chromium(VI) | Hydrochloric, sulfuric, and nitric acid solutions | Extraction is nearly quantitative from hydrochloric and sulfuric acid solutions. orientjchem.org |

| Cadmium(II), Mercury(II) | Salicylate media | Used for the mutual separation of zinc, cadmium, and mercury. psu.edu |

Structure

3D Structure

Properties

CAS No. |

3084-47-7 |

|---|---|

Molecular Formula |

C15H33OP |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

1-dipentylphosphorylpentane |

InChI |

InChI=1S/C15H33OP/c1-4-7-10-13-17(16,14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3 |

InChI Key |

SAIZTOCXWYRRNW-UHFFFAOYSA-N |

SMILES |

CCCCCP(=O)(CCCCC)CCCCC |

Canonical SMILES |

CCCCCP(=O)(CCCCC)CCCCC |

Other CAS No. |

3084-47-7 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Tripentylphosphine Oxide and Its Derivatives

Mechanistic Investigations of Alkylphosphine Oxidation Pathways

The most direct route to trialkylphosphine oxides is the oxidation of the corresponding trialkylphosphine. The conversion of a trivalent phosphorus (P(III)) compound like tripentylphosphine to a pentavalent phosphine (B1218219) oxide (P(V)) is a thermodynamically favorable process. Mechanistic studies have focused on understanding and controlling this transformation.

Studies on Controlled Oxygen Transfer Reactions

Controlled oxygen transfer is crucial for the selective and efficient synthesis of phosphine oxides. The autoxidation of trialkylphosphines with molecular oxygen (O₂) is a well-known process that proceeds via a radical chain mechanism. This reaction is often rapid for trialkylphosphines at room temperature wikipedia.org. The mechanism involves the initiation by a radical species, followed by the reaction of the phosphine with an oxygen molecule to form a phosphoranylperoxy radical. This radical then propagates the chain by abstracting a phosphorus atom from another phosphine molecule.

Recent studies have shown that this oxidation can be facilitated and controlled by surfaces. For instance, trialkylphosphines adsorbed on activated carbon undergo fast and selective oxidation to the corresponding phosphine oxides at ambient temperature in the air acs.org. This method avoids the formation of various P(V) byproducts that can occur in solution-phase air oxidation acs.org.

Role of Oxidizing Agents in Alkylphosphine Oxide Formation

A variety of oxidizing agents can be employed to convert trialkylphosphines to their oxides, offering alternatives to air-oxidation with different reaction conditions and selectivities. Hydrogen peroxide (H₂O₂) is a common and effective reagent for this transformation wikipedia.orgrsc.org. The reaction proceeds through a nucleophilic attack of the phosphorus atom on the peroxide oxygen, leading to the formation of the phosphine oxide and water. This method is often preferred for its clean conversion and the benign nature of its byproduct wikipedia.org.

Other oxidizing agents have also been utilized, each with specific applications. For example, Oxone (potassium peroxymonosulfate) is an efficient oxidant for converting phosphine sulfides and selenides into phosphine oxides, a reaction that proceeds with retention of configuration at the phosphorus center thieme-connect.de.

Table 1: Comparison of Common Oxidizing Agents for Trialkylphosphine Oxidation

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Air (O₂) / Autoxidation | Room temperature, neat or in solution | Readily available, no reagent cost | Can be difficult to control, may lead to byproducts, slow for less reactive phosphines wikipedia.orgacs.org |

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often in an organic co-solvent | Clean reaction, water is the only byproduct | Presence of water can be undesirable for some substrates wikipedia.orgrsc.org |

| Oxone (KHSO₅) | Typically in a solvent mixture like CH₂Cl₂/H₂O | Efficient, stereoselective for certain precursors | Requires stoichiometric reagent, workup to remove salts thieme-connect.de |

| N-Oxides (e.g., Pyridine-N-oxide) | Heating in an inert solvent | Can offer selectivity in complex molecules | Requires higher temperatures, stoichiometric reagent |

Novel Alkyl Chain Introduction Techniques for Phosphine Oxide Synthesis

Synthesizing tripentylphosphine oxide can also be achieved by forming the phosphorus-carbon bonds directly onto a phosphorus-containing precursor. These methods are particularly valuable for creating both symmetrical and unsymmetrical phosphine oxides.

Exploration of Grignard Reagent and Organometallic Approaches

Grignard reagents are powerful tools for forming P-C bonds. For a symmetrical compound like this compound, a common route involves the reaction of phosphorus trichloride (PCl₃) or phosphoryl chloride (POCl₃) with at least three equivalents of pentylmagnesium bromide google.comnih.gov. The reaction with PCl₃ first produces tripentylphosphine, which is then oxidized in a subsequent step (often in the same pot) to yield the final phosphine oxide google.com.

This organometallic approach has been extended to synthesize a wide array of phosphine oxides from various phosphonates, showcasing the versatility of Grignard reagents for direct carbon-phosphorus functionalization acs.orgacs.org. The stepwise reaction of dichlorophenylphosphine with different Grignard reagents allows for the synthesis of mixed aryl-alkyl phosphine oxides nih.gov.

Alkylation Strategies via Phosphorus-Containing Precursors

An alternative strategy involves the alkylation of a pre-formed phosphorus center. One of the most effective methods is the Michaelis–Becker reaction, which involves the alkylation of a metalated secondary phosphine oxide nih.govacs.org. To synthesize this compound via this route, one could start with dipentylphosphine oxide. This secondary phosphine oxide is first deprotonated with a strong base like sodium hydride (NaH) to form a sodium phosphinite salt. Subsequent treatment with a pentyl halide, such as 1-bromopentane, results in the formation of the third P-C bond, yielding this compound. This reaction typically proceeds with high yield and retention of configuration at the phosphorus center if it is chiral nih.govacs.org.

Table 2: Selected Phosphorus Precursors for Alkyl Chain Introduction

| Phosphorus Precursor | Reagent Type | Product Type | Key Features |

| Phosphorus Trichloride (PCl₃) | 3+ eq. Grignard Reagent (RMgX) | Symmetrical Tertiary Phosphine (R₃P) (requires subsequent oxidation) | Readily available starting material for symmetrical compounds google.comnih.gov |

| Phosphoryl Chloride (POCl₃) | 3+ eq. Grignard Reagent (RMgX) | Symmetrical Tertiary Phosphine Oxide (R₃PO) | Direct route to the phosphine oxide |

| Dialkyl Phosphite ((R'O)₂P(O)H) | 2+ eq. Grignard Reagent (RMgX) | Symmetrical Secondary Phosphine Oxide (R₂P(O)H) | Useful for preparing secondary phosphine oxide intermediates researchgate.net |

| Secondary Phosphine Oxide (R₂P(O)H) | Base, then Alkyl Halide (R'X) | Unsymmetrical Tertiary Phosphine Oxide (R₂R'PO) | Excellent for controlled, stepwise introduction of different alkyl groups nih.govacs.org |

| Phosphonates (R'P(O)(OR)₂) | 2+ eq. Grignard Reagent (RMgX) | Unsymmetrical Tertiary Phosphine Oxide (R'R₂PO) | Versatile route for converting stable phosphonates to phosphine oxides acs.org |

Stereoselective Synthesis of Chiral this compound Analogues

While this compound itself is an achiral molecule (as all three alkyl groups are identical), the methodologies for creating P-stereogenic centers are critical for the synthesis of its chiral analogues, such as methyl(phenyl)pentylphosphine oxide. The synthesis of enantiopure P-chiral phosphine oxides is of significant interest as they are precursors to valuable P-chiral phosphine ligands used in asymmetric catalysis nih.govsemanticscholar.org.

Key strategies for achieving stereoselectivity include the use of chiral auxiliaries and the kinetic resolution of racemic intermediates. A highly efficient approach involves a chiral auxiliary, where a chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. For instance, a P-chiral oxazolidinone can be formed and then undergo stereospecific displacement with a Grignard reagent to furnish the desired phosphine oxide in high enantiomeric ratio acs.org.

Another powerful technique is the kinetic resolution of racemic secondary phosphine oxides. In this process, a chiral catalyst or reagent reacts preferentially with one enantiomer of the racemate, allowing for the separation of the unreacted, enantioenriched secondary phosphine oxide and the P-chiral tertiary phosphine oxide product nih.govsemanticscholar.org. For example, a Le-Phos-catalyzed asymmetric allylation reaction has been shown to effectively resolve a broad range of secondary phosphine oxides nih.gov. Similarly, cobalt-catalyzed asymmetric alkylation of secondary phosphine oxides has been developed to generate tertiary phosphine oxides with excellent enantioselectivity nih.gov.

Table 3: Approaches to Stereoselective Synthesis of P-Chiral Phosphine Oxides

| Method | Description | Example |

| Chiral Auxiliary | A chiral molecule is attached to the phosphorus precursor to direct a stereoselective reaction, then removed. | Stereoselective formation of a P-chiral oxazolidinone followed by displacement with a Grignard reagent acs.org. |

| Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture, allowing separation. | Le-Phos-catalyzed asymmetric allylation of racemic secondary phosphine oxides nih.gov. |

| Asymmetric Catalysis | A chiral catalyst directly facilitates the enantioselective formation of the P-chiral center. | Cobalt-catalyzed asymmetric addition of secondary phosphine oxides to electrophiles nih.gov. |

Sustainable and Scalable Synthetic Approaches for this compound Production

The industrial production of this compound has traditionally relied on methods that are now being re-evaluated for their environmental impact and scalability. Modern synthetic strategies are increasingly focused on sustainable pathways that offer high yields, mild reaction conditions, and utilize readily available, less hazardous starting materials.

A prominent and scalable method for the synthesis of trialkylphosphine oxides, including this compound, involves a two-step process commencing with a Grignard reaction. This method is advantageous due to its versatility and the use of common laboratory and industrial reagents. The general scheme involves the reaction of a pentylmagnesium halide (Grignard reagent) with phosphorus trichloride to form tripentylphosphine, which is subsequently oxidized to the desired this compound.

The key steps in this process are:

Formation of the Grignard Reagent: Pentyl halide (e.g., 1-bromopentane or 1-chloropentane) is reacted with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to form pentylmagnesium halide.

Reaction with Phosphorus Trichloride: The prepared Grignard reagent is then added to a solution of phosphorus trichloride. The stoichiometry is carefully controlled to ensure the substitution of all three chlorine atoms on the phosphorus center with pentyl groups, yielding tripentylphosphine.

Oxidation: The resulting tripentylphosphine is then oxidized to this compound. This can be achieved using various oxidizing agents, including hydrogen peroxide, air, or other peroxides. Oxidation with air is a greener alternative, often catalyzed by metal complexes.

This synthetic route is highly adaptable for large-scale production due to the relatively low cost of starting materials and the straightforward nature of the reactions.

Table 1: Illustrative Reaction Parameters for the Synthesis of Trialkylphosphine Oxides via the Grignard Method

| Step | Reactants | Solvent | Typical Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| 1 | Pentyl halide, Magnesium | Diethyl ether or THF | Room temperature to reflux | Pentylmagnesium halide | High conversion |

| 2 | Pentylmagnesium halide, Phosphorus trichloride | Diethyl ether or THF | 0 °C to room temperature | Tripentylphosphine | Good to excellent |

| 3 | Tripentylphosphine, Oxidizing agent (e.g., H₂O₂) | Various | Mild conditions | This compound | Quantitative |

Another sustainable approach involves the direct oxidation of tripentylphosphine. While this requires the pre-synthesis of the phosphine, the oxidation step itself can be rendered more environmentally friendly. For instance, the use of air as the oxidant, often in the presence of a catalyst, represents a green and atom-economical route to the phosphine oxide.

Regeneration and Recycling Strategies for this compound in Catalytic Cycles

This compound is often a stoichiometric byproduct in various organic reactions where tripentylphosphine is used as a reagent or catalyst, such as in the Wittig, Staudinger, and Mitsunobu reactions. The regeneration of the phosphine from its oxide is a critical aspect of developing sustainable catalytic cycles and adhering to the principles of a circular economy. The high stability of the P=O bond presents a thermodynamic challenge, but several effective reduction methods have been developed.

The reduction of tertiary phosphine oxides, including aliphatic variants like this compound, back to the corresponding phosphines is a key strategy for recycling. A variety of reducing agents have been employed for this purpose, with silanes emerging as a particularly effective and environmentally benign option.

Silane-Mediated Reductions: Hydrosilanes, such as trichlorosilane (HSiCl₃), phenylsilane (PhSiH₃), and poly(methylhydrosiloxane) (PMHS), are widely used for the deoxygenation of phosphine oxides. These reactions often proceed under mild conditions and can be catalyzed by various agents, including Brønsted acids or metal complexes. The general reaction is as follows:

R₃P=O + Silane → R₃P + Siloxane byproduct

The choice of silane and catalyst can influence the reaction efficiency and substrate scope. For instance, the use of catalytic amounts of specific phosphoric acid esters has been shown to promote the chemoselective reduction of phosphine oxides with inexpensive silanes, tolerating a range of functional groups.

Table 2: Comparison of Selected Reagents for the Reduction of Tertiary Phosphine Oxides

| Reducing Agent | Typical Catalyst/Conditions | Applicability to Aliphatic POs | Advantages | Disadvantages |

|---|---|---|---|---|

| Trichlorosilane (HSiCl₃) | Often used with a tertiary amine base | Yes | Effective and relatively inexpensive | Corrosive and moisture-sensitive |

| Phenylsilane (PhSiH₃) | Catalytic Brønsted acids or metal complexes | Yes | Milder than HSiCl₃, good functional group tolerance | Higher cost |

| Poly(methylhydrosiloxane) (PMHS) | Titanium(IV) isopropoxide or other catalysts | Yes | Inexpensive, low toxicity of byproducts | May require higher temperatures or longer reaction times |

| Electrochemical Reduction | Aluminum anode, supporting electrolyte | Yes, with modifications | Scalable, avoids stoichiometric chemical reductants | Requires specialized equipment |

Electrochemical Regeneration: A more recent and highly sustainable approach is the direct electrochemical reduction of phosphine oxides. This method avoids the use of stoichiometric chemical reducing agents and the associated waste generation. The process typically involves the electrolysis of the phosphine oxide in the presence of a suitable electrolyte and electrode materials. For instance, an electrochemical methodology using an aluminum anode has been developed for the scalable reduction of triphenylphosphine (B44618) oxide, and this approach can be adapted for the reduction of alkylphosphine oxides with some modifications to the reaction conditions.

The development of catalytic cycles where the phosphine oxide is regenerated in situ is a major goal in sustainable chemistry. This can be achieved by incorporating a stoichiometric reducing agent into the reaction mixture that selectively reduces the phosphine oxide byproduct, thus allowing the phosphine to be used in catalytic amounts. The success of such catalytic systems hinges on the compatibility of the reduction chemistry with the primary reaction conditions.

The continuous improvement of these synthetic and recycling methodologies is crucial for minimizing the environmental footprint of processes involving tripentylphosphine and its oxide, contributing to a more sustainable chemical industry.

Advanced Coordination Chemistry of Tripentylphosphine Oxide Complexes

Ligand Properties and Electronic Structure in Metal Complexation

General literature indicates that trialkylphosphine oxides, as a class, are considered hard Lewis bases that coordinate to metal ions exclusively through the phosphoryl oxygen atom. wikipedia.org The P=O bond is highly polarized, with a significant partial negative charge on the oxygen, making it an effective electron donor, particularly for hard metal centers. wikipedia.orgasianpubs.org Trialkylphosphine oxides are generally more basic and thus stronger donor ligands than their triarylphosphine oxide counterparts due to the electron-donating nature of the alkyl groups. wikipedia.org However, specific quantitative analyses of the phosphoryl oxygen donor characteristics of tripentylphosphine oxide, including its electronic parameters or detailed molecular orbital analyses in complexes, are not available.

Similarly, while it is a fundamental principle in coordination chemistry that the steric bulk of ligands influences coordination geometries, specific studies detailing the impact of the three pentyl chains of this compound are absent. Research on sterically demanding phosphine (B1218219) ligands confirms that bulky substituents can dictate the number of ligands that can coordinate to a metal center and influence the resulting geometry, but specific examples, structural data, or comparative studies for this compound complexes are not documented in the search results.

Formation and Stability of this compound Metal Complexes

There is a lack of specific thermodynamic and kinetic data regarding the formation of metal complexes with this compound. Stability constants, along with enthalpy and entropy values for complexation, are crucial for a quantitative understanding of these systems. wikipedia.org While databases of stability constants for various ligands exist, specific entries for this compound are not found. iupac.org Studies on related long-chain trialkylphosphine oxides, such as trioctylphosphine (B1581425) oxide (TOPO), are prevalent in the context of solvent extraction of metals, which implies the formation of stable complexes, but this does not provide the specific kinetic or thermodynamic parameters for the tripentyl derivative.

Furthermore, the field of supramolecular chemistry often involves host-guest interactions, where molecules like phosphine oxides can participate through hydrogen bonding or coordination. researchgate.netmdpi.com However, the literature search yielded no specific studies on host-guest interactions or the formation of supramolecular assemblies where this compound is the key component.

Coordination of this compound with Transition Metals

The coordination of phosphine oxides with a wide range of transition metals is a known phenomenon. libretexts.org Most complexes are prepared by the direct reaction of a preformed phosphine oxide with a labile metal salt. wikipedia.org While numerous transition metal complexes of triphenylphosphine (B44618) oxide have been synthesized and characterized, there are no specific, well-characterized examples of transition metal complexes involving this compound in the provided search results. The synthesis, spectroscopic data (e.g., IR, NMR), and structural details (e.g., X-ray crystallography) that would be necessary to populate this section are not available.

Research on Catalyst Precursors and Active Species Formation

Direct and detailed research on this compound as a catalyst precursor is not extensively documented. However, its utility has been noted in industrial catalysis. For instance, this compound, along with other trialkylphosphine oxides, has been cited as a promoter or stabilizer in rhodium-catalyzed carbonylation reactions, such as the production of acetic anhydride. google.comgoogle.com In these systems, the phosphine oxide is thought to maintain the rhodium catalyst in its active Rh(I) oxidation state, preventing precipitation and improving reaction rates and stability. google.com

The catalytic activity of phosphine oxides, in general, is centered around the phosphoryl (P=O) group. This group acts as a potent hydrogen bond acceptor, which can activate substrates. For example, studies on other phosphine oxides have shown them to be excellent catalysts for the water-crosslinking reaction in silane-grafted polyolefins. ippi.ac.ir Density functional theory (DFT) calculations suggest that the electron density at the P=O moiety facilitates the activation of water through hydrogen bonding, which is a key step in the catalytic cycle. ippi.ac.ir While phosphines (PR₃) showed no catalytic activity, the corresponding phosphine oxides (O=PR₃) were highly effective, underscoring the crucial role of the phosphoryl oxygen in the formation of the active species. ippi.ac.ir In some cases, phosphine oxides can be generated in situ from the oxidation of a phosphine ligand, which then acts as the true catalytic species or part of the catalyst complex. wikipedia.org

Elucidation of Ligand Exchange Dynamics in Solution

Generally, phosphine oxides are considered weak Lewis bases and can be readily displaced from metal centers by stronger ligands. wikipedia.org The lability of phosphine oxide ligands is a key factor in catalysis and coordination chemistry. For example, studies on divalent group 14 metal centers (like Sn(II) and Pb(II)) with various phosphine oxides show that these systems are often very labile with respect to ligand exchange in solution, particularly when paired with weakly coordinating anions. soton.ac.uk This can lead to complex equilibria in solution involving species with different coordination numbers and metal-to-ligand ratios. Understanding these dynamics is crucial for controlling the formation of desired catalytic species or functional materials.

Coordination of this compound with Lanthanides and Actinides

The coordination of trialkylphosphine oxides (TRPOs) with f-block elements is a cornerstone of actinide separation chemistry, particularly in the reprocessing of used nuclear fuel. The "TRPO process" utilizes a solution of a TRPO, such as trioctylphosphine oxide or tributylphosphine oxide, in a hydrocarbon diluent to co-extract actinides and lanthanides from high-level liquid waste (HLLW). researchgate.net this compound, as a member of this class, is expected to exhibit similar coordination and extraction properties, governed by the interaction of its phosphoryl oxygen with the f-block metal ions.

Research on Selective Binding Mechanisms for f-Block Elements

The fundamental mechanism for the binding of TRPOs to lanthanide and actinide ions is a Lewis acid-base interaction. The f-block elements in their common +3 and +4 oxidation states are hard Lewis acids, and the phosphoryl oxygen of this compound is a hard Lewis base. wikipedia.org This results in strong coordination.

The general efficiency of extraction for f-block elements by organophosphorus compounds like this compound makes them highly valuable in nuclear waste processing. mdpi.comnih.gov

Insights into Electronic Orbital Contributions to Bonding

Detailed investigations into the electronic structure of actinide complexes with TRPOs have provided significant insights into the nature of the chemical bond. Studies combining X-ray absorption spectroscopy and DFT calculations on uranyl (UO₂²⁺) complexes with various TRPO ligands have elucidated the specific orbital contributions to bonding. nih.govacs.orgescholarship.org

These studies reveal that the interaction is not purely ionic. There is a measurable covalent component arising from the mixing of actinide and ligand orbitals. Specifically, the two TRPO molecules can engage in both σ- and π-type interactions with the uranium 5f and 6d orbitals. nih.govescholarship.org A pre-edge feature in the oxygen K-edge X-ray absorption spectra of UO₂Cl₂(TRPO)₂ complexes is assigned exclusively to transitions from the equatorial oxygen (from the TRPO ligand) 1s orbital to unoccupied molecular orbitals. nih.govacs.org These molecular orbitals result from the σ- and π-type mixing between the U 5f and the equatorial oxygen 2p orbitals. nih.govacs.org

Table 1: Summary of Orbital Contributions in Uranyl-TRPO Bonding

| Interacting Orbitals | Type of Interaction | Significance |

|---|---|---|

| U 5f and Oeq 2p | σ- and π-type mixing | Contributes to covalency; key to selectivity for actinides. nih.govacs.org |

| U 6d and Oeq 2p | σ- and π-type mixing | Also involved in the covalent bonding interaction. nih.govacs.org |

| U 6p and Oeq 2s/2p | Primarily σ-type | Contributes to the overall stability of the complex. |

This interactive table summarizes the key orbital interactions identified in studies of trialkylphosphine oxide (TRPO) complexes with the uranyl ion, which are considered representative for this compound.

Catalytic Applications and Mechanistic Roles of Tripentylphosphine Oxide

Tripentylphosphine Oxide as a Ligand in Homogeneous Catalysis

Investigations in Metal-Catalyzed Organic Transformations

There is a significant lack of published research specifically investigating the use of this compound as a ligand in metal-catalyzed organic transformations. While phosphine (B1218219) oxides, in general, are sometimes considered as potential ligands, the focus has been overwhelmingly on aryl-substituted phosphine oxides. The electronic and steric properties of the pentyl groups in this compound would differ significantly from the phenyl groups in the well-studied triphenylphosphine (B44618) oxide, leading to potentially different coordination behavior and catalytic activity. However, without specific studies, any discussion on its role would be purely speculative.

Role in Asymmetric Catalysis and Enantioselective Processes

No specific research has been found detailing the application of this compound in asymmetric catalysis and enantioselective processes. The development of chiral phosphine oxides as ligands is an area of interest in catalysis, but there are no available studies that have designed or utilized a chiral version of this compound for such purposes.

Organocatalytic Applications of this compound

Exploration of Lewis Basicity in Reaction Promotion

The Lewis basicity of the oxygen atom in phosphine oxides is a key feature for their potential as organocatalysts. While the Lewis basicity of this compound is expected to be higher than that of triphenylphosphine oxide due to the electron-donating nature of the alkyl chains, there is no specific literature that explores and quantifies this property or its application in promoting chemical reactions.

Studies on Hydrogen Bonding Catalysis and Activation

The ability of the phosphine oxide group to act as a hydrogen bond acceptor is well-documented for compounds like triphenylphosphine oxide. This property is crucial for its role in certain catalytic and co-catalytic processes. It is plausible that this compound could also participate in hydrogen bonding catalysis; however, no studies have been published that specifically investigate this aspect of its reactivity.

Mechanistic Elucidation of this compound in Catalytic Cycles

Given the absence of studies on the catalytic applications of this compound, there is consequently no research available on the mechanistic details of its involvement in any catalytic cycles. Mechanistic elucidation would require experimental and computational studies that have not been reported for this specific compound.

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the catalytic applications and mechanistic roles of This compound in the areas of reaction intermediates, transition state analysis, and redox-driven catalysis. Research and documentation predominantly focus on the catalytic activities of other phosphine oxides, most notably triphenylphosphine oxide.

Therefore, the detailed article on the "" as outlined in the prompt cannot be generated due to the absence of relevant research findings for this specific compound.

Applications of Tripentylphosphine Oxide in Chemical Separation and Extraction Research

Liquid-Liquid Extraction of Metal Ions by Tripentylphosphine Oxide

Liquid-liquid extraction, or solvent extraction, is a principal method for the separation and purification of metal ions. In this technique, a solution containing the metal ions (the aqueous phase) is brought into contact with an immiscible organic solvent containing an extractant. This compound acts as this extractant, selectively binding to certain metal ions and transferring them from the aqueous phase to the organic phase.

Mechanisms of Solvent Extraction for Specific Metal Ions

The extraction of metal ions by this compound and other trialkylphosphine oxides typically proceeds through a solvation mechanism. In this mechanism, the neutral TPPO molecule solvates the metal salt, forming a neutral complex that is soluble in the organic diluent. The general equation for this process can be represented as:

Mn+(aq) + nA-(aq) + mTPPO(org) ⇌ MAn(TPPO)m(org)

Where Mn+ is the metal ion, A- is the counter-ion (often nitrate (B79036), NO₃⁻), and m is the number of TPPO molecules in the extracted complex.

Research on analogous compounds like TOPO has provided detailed insights into these mechanisms. For instance, the extraction of Thorium(IV) from nitric acid solutions by TOPO has been shown to be highly efficient. nih.gov The optimal conditions for this extraction were found to be a 0.50 M HNO₃ solution as the donor phase and 0.10 mol/L TOPO as the carrier. nih.gov The extraction efficiency of metal ions is influenced by several factors, including the acidity of the aqueous phase, the concentration of the extractant, and the nature of the organic diluent. For example, in the extraction of Neodymium(III) with trialkyl phosphine (B1218219) oxide, the extraction percentage increases with a rise in HNO₃ concentration from 0.01 M to 0.1 M but then decreases as the acid concentration further increases to 1 M. This is attributed to the competing extraction of nitric acid by the phosphine oxide at higher acidities.

The extraction of Cobalt(II) from a nitrate solution using TOPO in toluene (B28343) has also been systematically investigated. The extraction equilibrium was achieved within 15 minutes. cureusjournals.com At a lower TOPO concentration (0.0025M), the extraction efficiency improved with rising HNO₃ concentration, reaching a maximum at 0.1M HNO₃. cureusjournals.com

Below is a data table illustrating the effect of nitric acid concentration on the extraction efficiency of Cobalt(II) using Trioctylphosphine (B1581425) oxide (TOPO), an analogue of this compound.

| TOPO Concentration (M) | Nitric Acid Concentration (M) | Extraction Efficiency (%) |

|---|---|---|

| 0.005 | 0.005 | 96.7 |

| 0.005 | 1.0 | 86.7 |

| 0.0025 | 0.005 | - |

| 0.0025 | 0.1 | 70.4 |

Selectivity Studies in Multi-Component Systems

In many industrial applications, it is crucial to selectively extract one metal ion from a mixture of others. The selectivity of this compound and its analogues is dependent on the nature of the metal ion, including its charge, ionic radius, and coordination chemistry.

Studies on TOPO have demonstrated its high selectivity for Thorium(IV) in the presence of other heavy metals like Cd(II), Cu(II), Ni(II), and Pb(II). nih.gov Under optimized conditions, a quantitative and highly efficient transport of Th(IV) ions was achieved, with the transport of other metals to the acceptor phase being minimal. nih.gov

The following interactive data table presents the extraction selectivity of a tripodal CMPO-based ligand for various lanthanide ions, which provides insight into the potential selectivity of similar phosphine oxide extractants.

| Lanthanide Ion | Extraction Efficiency (%) |

|---|---|

| La³⁺ | 41.0 |

| Gd³⁺ | 13.0 |

| Tb³⁺ | 11.0 |

| Lu³⁺ | 3.7 |

Research on this compound in Nuclear Fuel Reprocessing

The recovery of valuable materials like uranium and plutonium from spent nuclear fuel is a critical step in the nuclear fuel cycle. Solvent extraction processes, such as PUREX (Plutonium and Uranium Recovery by Extraction), are the cornerstone of nuclear fuel reprocessing. nih.gov While tributyl phosphate (B84403) (TBP) is the primary extractant in the PUREX process, other organophosphorus compounds, including phosphine oxides, have been extensively researched for their potential to improve these processes or for use in advanced partitioning strategies. researchgate.net

Extraction of Uranyl and Plutonium Species

Trialkylphosphine oxides are known to be powerful extractants for uranium and plutonium. osti.gov They form stable complexes with uranyl (UO₂²⁺) and plutonium(IV) (Pu⁴⁺) ions, facilitating their transfer from the nitric acid medium of dissolved spent fuel into an organic phase. The extraction process is analogous to that described for other metal ions, proceeding via a solvation mechanism.

The TRUEX (TRansUranic EXtraction) process, developed to separate transuranic elements from acidic nuclear waste, utilizes octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), a bifunctional extractant that contains a phosphine oxide group. researcher.life This highlights the effectiveness of the phosphine oxide moiety in actinide extraction. The TRPO (TRialkyl Phosphine Oxide) process has also been developed for the partitioning of actinides from high-level liquid waste. researchgate.net

The distribution coefficient (D), which is the ratio of the concentration of a metal in the organic phase to its concentration in the aqueous phase at equilibrium, is a key parameter in solvent extraction. Data for the extraction of uranium and plutonium by various organophosphorus compounds, including phosphine oxides, have been compiled and modeled. osti.gov These models help in predicting the behavior of these elements under different process conditions.

Management and Treatment of Radioactive Waste Streams

A major goal of advanced nuclear fuel cycles is to reduce the long-term radiotoxicity of nuclear waste through partitioning and transmutation (P&T). iaea.orgresearchgate.net Partitioning involves separating long-lived radionuclides, particularly minor actinides like americium and curium, from the bulk of the high-level waste. copernicus.org

Trialkylphosphine oxides and their derivatives are key reagents in processes designed for actinide partitioning. The TRUEX process, for example, can separate transuranic elements from the aqueous nitrate or chloride solutions typical of reprocessing plant waste streams. The TRPO process has also been tested for removing actinides from highly saline high-level liquid waste. researchgate.net By separating these long-lived alpha-emitters, the remaining waste can be managed more effectively, potentially reducing the requirements for long-term geological disposal.

Interfacial Phenomena and Mass Transfer Kinetics in Extraction Systems

The efficiency of a liquid-liquid extraction process is not only determined by the chemical equilibrium but also by the rate at which mass is transferred between the two phases. This mass transfer occurs at the interface between the aqueous and organic liquids. The properties of this interface and the kinetics of the extraction process are therefore of fundamental importance.

The kinetics of mass transfer in solvent extraction can be influenced by several factors, including diffusion of the species to and from the interface, and the rate of the chemical reaction (complexation) at the interface. For many metal extraction systems involving phosphine oxides, the rate-limiting step is often diffusion-controlled. For example, the extraction of Thorium(IV) with TOPO was found to be diffusion-controlled. nih.gov Understanding these kinetic and interfacial phenomena is crucial for the design and optimization of industrial-scale extraction equipment, such as mixer-settlers and centrifugal contactors.

Development of Novel Extraction Systems Utilizing this compound Derivatives

The quest for more efficient and selective chemical separation and extraction processes has driven significant research into the modification of existing extractants. This compound (TPPO), a member of the trialkylphosphine oxide family, serves as a foundational molecule for the development of advanced extraction systems. By chemically modifying its structure, researchers can create derivatives with enhanced capabilities for targeted separations, particularly for valuable and strategic elements like lanthanides and actinides. The primary strategy involves the introduction of additional functional groups to transform the monofunctional phosphine oxide into a bifunctional or polydentate ligand, thereby improving its complexation strength and selectivity.

The core principle behind creating these derivatives is to leverage the synergistic effect of multiple coordinating sites within a single molecule. The phosphine oxide group (P=O) is a strong Lewis base and effectively coordinates with metal ions. The introduction of other donor groups, such as carbonyl (C=O) or amine (N-H) moieties, can lead to the formation of stable chelate rings with the target metal ion, a phenomenon that significantly enhances the stability of the extracted complex and, consequently, the extraction efficiency.

A prominent class of derivatives developed from phosphine oxide precursors are the carbamoylmethylphosphine oxides (CMPOs) . These compounds incorporate a carbamoyl (B1232498) group (-C(O)NR₂) adjacent to the phosphine oxide core. This creates a bifunctional extractant capable of forming a stable six-membered chelate ring with metal ions. This structural modification has proven highly effective for the extraction of f-block elements from acidic nuclear waste streams.

The effectiveness of these derivatization strategies can be seen in the enhanced extraction performance of the new molecules compared to their simple trialkylphosphine oxide parents. For instance, studies on derivatives of analogous phosphine oxides demonstrate a marked increase in the distribution ratios for various metal ions.

To illustrate the impact of such modifications, the following table presents research findings on the extraction of actinides and lanthanides using a series of (2-carbamoylethyl)diphenylphosphine oxide (CEPO) derivatives. While not direct derivatives of this compound, they are built upon a phosphine oxide framework and demonstrate the principles of functionalization. The data shows how structural changes, such as linking two coordinating fragments, influence the extraction efficiency for different metal ions.

Table 1: Extraction of Selected Metal Ions by (2-Carbamoylethyl)diphenylphosphine Oxide (CEPO) Derivatives

Experimental Conditions: 0.01 mol/L ligand solution in chloroform, aqueous phase containing nitric acid and metal nitrates.

| Derivative Structure | Metal Ion | Nitric Acid Conc. (mol/L) | Extraction (%) |

|---|---|---|---|

| N,N′-methylene-bis[3-(diphenylphosphoryl)propionamide] (two coordinating fragments linked by a rigid HNCH₂NH group) | U(VI) | 1.0 | ~73 |

| Th(IV) | 1.0 | ~85 | |

| Gd(III) | 3.0 | ~60 | |

| CEPO with an additional C=O group in the alkyl fragment | U(VI) | 1.0 | ~30 |

| Th(IV) | 1.0 | ~45 | |

| Gd(III) | 3.0 | ~92 |

Data sourced from studies on (2-carbamoylethyl)diphenylphosphine oxide derivatives, illustrating the effect of functionalization on extraction performance.

The data indicates that linking two diphenylphosphorylpropionyl fragments via a rigid linker significantly enhances the extraction of actinides like U(VI) and Th(IV). In contrast, the introduction of an additional carbonyl group in a different position boosts the extraction of the lanthanide Gd(III) to over 90%, showcasing the potential for building selectivity into the extractant molecule.

These examples underscore the strategic approach of molecular design in the development of new extraction systems. Starting with a robust platform like this compound, the addition of carefully chosen functional groups can create novel extractants with superior efficiency and selectivity for specific, targeted applications in chemical separation and recovery processes.

Theoretical and Computational Chemistry Studies of Tripentylphosphine Oxide

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into bonding, charge distribution, and molecular orbitals.

Quantum Chemical Calculations of Phosphoryl Bond Character

The phosphoryl (P=O) bond is the most significant feature of phosphine (B1218219) oxides, governing much of their chemical and physical behavior. DFT calculations have been instrumental in characterizing this bond. Studies on analogous trialkylphosphine oxides reveal that the P=O bond is highly polar, with a significant transfer of electron density from the phosphorus atom to the oxygen atom. iaea.org This results in a large negative partial charge on the oxygen atom and a corresponding positive partial charge on the phosphorus atom.

The nature of the P=O bond is often described as a combination of a σ-bond and a π-bond, with the latter involving the d-orbitals of the phosphorus atom. rsc.org However, more recent computational studies suggest that the bond is better described as a "semi-polar" or coordinate bond, represented as R₃P⁺-O⁻. glaserchemgroup.com This representation is supported by calculations that show a large negative charge on the oxygen atom. glaserchemgroup.com The introduction of electron-donating alkyl groups, such as the pentyl groups in TPPO, increases the electron density on the phosphorus atom, which in turn strengthens the P=O bond and increases its polarity. researchgate.net This increased basicity of the phosphoryl oxygen is a key factor in the compound's reactivity. researchgate.net

| Property | Description | Significance for Tripentylphosphine Oxide |

| Bond Polarity | High, with significant charge separation (Pᵟ⁺-Oᵟ⁻) | The high polarity of the P=O bond makes the oxygen atom a strong Lewis base. |

| Bond Order | Typically between 1.5 and 2.0 | Indicates a bond stronger than a single bond but with significant ionic character. |

| Electron Density | Concentrated on the oxygen atom | This high electron density on the oxygen is responsible for its strong coordinating ability with metal ions. |

Prediction of Reactivity and Ligand Behavior

DFT calculations can predict the reactivity of this compound by analyzing its molecular orbitals and electrostatic potential. The highest occupied molecular orbital (HOMO) is typically localized on the phosphoryl oxygen atom, indicating that this is the primary site for electrophilic attack. The large negative electrostatic potential around the oxygen atom further confirms its role as a potent Lewis base and a strong hydrogen bond acceptor.

The reactivity of trialkylphosphine oxides is directly correlated with the basicity of the phosphoryl oxygen. researchgate.net As the length of the alkyl chains increases, there is a slight inductive effect that donates more electron density to the phosphorus atom, thereby increasing the basicity of the oxygen. iaea.org This trend suggests that this compound would be a slightly stronger Lewis base than trimethylphosphine (B1194731) oxide or triethylphosphine (B1216732) oxide. This enhanced basicity is crucial for its application as a ligand in coordination chemistry and as an extractant in solvent extraction processes. researchgate.netresearchgate.net DFT studies can quantify this basicity by calculating proton affinities or the energies of interaction with various Lewis acids.

Molecular Dynamics Simulations of this compound in Solution

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into how molecules move, interact, and are influenced by their environment over time.

Studies on Solvation Effects and Intermolecular Interactions

In solution, this compound exhibits amphiphilic character, with the polar P=O head group and the nonpolar pentyl tails. MD simulations of analogous long-chain phosphine oxides in aqueous and organic solvents reveal how these molecules organize themselves to minimize unfavorable interactions. In aqueous solutions, the polar head groups will interact favorably with water molecules through hydrogen bonding, while the hydrophobic tails will tend to aggregate, potentially forming micelles or other supramolecular structures.

In nonpolar organic solvents, the opposite occurs. The nonpolar tails will have favorable van der Waals interactions with the solvent molecules, while the polar head groups will tend to associate with each other. MD simulations can model these solvation effects in detail, providing information on the structure of the solvation shell around the molecule and the dynamics of solvent exchange. figshare.com These simulations are crucial for understanding the solubility and partitioning behavior of this compound in different solvent systems, which is essential for its application in liquid-liquid extraction.

Simulations of Metal-Ligand Binding Dynamics

This compound is an excellent ligand for a variety of metal ions, particularly lanthanides and actinides. wikipedia.org MD simulations can be used to study the dynamics of the binding process between the TPPO molecule and a metal ion in solution. These simulations can reveal the step-by-step mechanism of complex formation, including the initial encounter of the ligand and the metal ion, the displacement of solvent molecules from the metal's coordination sphere, and the final formation of a stable metal-ligand complex. arxiv.org

Simulations can also provide insights into the structure and stability of the resulting complexes. By analyzing the trajectories of the atoms over time, it is possible to determine key structural parameters such as bond lengths, bond angles, and coordination numbers. Furthermore, by calculating the potential of mean force, MD simulations can provide an estimate of the binding free energy, which is a measure of the stability of the metal-ligand complex.

| Simulation Type | Information Gained | Relevance to this compound |

| Solvation in Water | Hydration shell structure, hydrogen bonding network, aggregation behavior | Understanding its behavior in aqueous phases during extraction processes. |

| Solvation in Organic Solvents | Solute-solvent interactions, self-association | Predicting its solubility and behavior in organic diluents used in extraction. |

| Metal-Ligand Binding | Coordination mechanism, complex structure, binding affinity | Designing more efficient and selective metal extraction and separation processes. |

This table outlines the expected insights from molecular dynamics simulations of this compound based on studies of similar molecules.

Mechanistic Computational Studies of Reactions Involving this compound

While this compound is often used as a ligand or an extractant and is generally considered chemically stable, computational studies can elucidate the mechanisms of reactions it may participate in, such as oxidation, hydrolysis, or thermal decomposition. For instance, DFT calculations can be used to map the potential energy surface of a reaction, identifying the transition states and intermediates involved. This allows for the determination of reaction pathways and the calculation of activation energies, which are crucial for understanding the kinetics of the reaction.

For example, in the context of its use in industrial processes, understanding the mechanism of its thermal decomposition is important for safety and process optimization. Computational studies could model the bond-breaking and bond-forming events that occur at elevated temperatures, identifying the initial steps of decomposition and the nature of the resulting products. Similarly, while generally resistant to hydrolysis, computational studies could explore the mechanism under extreme pH conditions or in the presence of catalysts.

Due to the limited specific research on the reaction mechanisms of this compound, insights are primarily drawn from general knowledge of phosphine oxide chemistry and computational studies of related organophosphorus compounds. researchgate.netmdpi.com

Reaction Pathway Mapping and Energy Profile Analysis

No specific studies detailing the reaction pathway mapping or energy profile analysis for reactions involving this compound were identified. Computational chemistry methodologies, such as Density Functional Theory (DFT), are frequently employed to elucidate reaction mechanisms for similar organophosphorus compounds. These studies typically involve mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and transition states. The energy differences between these species provide crucial insights into the thermodynamics and kinetics of the reaction. However, such analyses have not been published for this compound.

For analogous compounds, such as trivinylphosphine (B117729) oxide, DFT simulations have been used to explore the kinetic and thermodynamic aspects of nucleophilic addition reactions, revealing mechanisms like a pseudo-Michael addition. mdpi.comresearchgate.net Similar studies on triphenylphosphine (B44618) oxide have investigated its role in various chemical transformations. researchgate.netnih.gov In the absence of direct research, any discussion on the reaction pathways and energy profiles of this compound would be purely speculative.

Transition State Characterization and Kinetic Modeling

Specific transition state characterization and kinetic modeling for reactions involving this compound are not documented in the available literature. Transition state theory is a fundamental concept in chemical kinetics, where the rate of a reaction is related to the properties of the activated complex at the transition state. wikipedia.org Computational methods are instrumental in locating and characterizing the geometry and vibrational frequencies of these transition states, which are essential for calculating reaction rate constants.

Kinetic modeling, which involves the development of mathematical models to describe the rates of chemical reactions, has been applied to solvent extraction processes involving other organophosphorus extractants. mdpi.comresearchgate.net For instance, the kinetics of solid-phase extraction of metal ions using resins containing trialkylphosphine oxides have been described by second-order kinetic equations. mdpi.com However, no such kinetic models have been specifically developed or validated for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Extraction and Catalysis

There is a lack of published Quantitative Structure-Activity Relationship (QSAR) studies specifically focused on this compound for either extraction or catalysis. QSAR models are statistical models that relate the chemical structure of a compound to its biological or chemical activity. In the context of solvent extraction, QSAR can be a powerful tool for designing more efficient and selective extractants. nih.gov

Studies on other phosphine oxide-based extractants have explored the relationship between their molecular structure and their extraction efficiency for various metals. mdpi.com For example, DFT modeling has been used to understand the selectivity of certain phosphine oxide ligands for actinides, correlating the observed selectivity with the calculated metal-ligand bond distances in the complex. nih.gov However, a systematic QSAR study that includes this compound in its dataset to model its extraction or catalytic behavior has not been found.

Emerging Research Areas and Future Directions for Tripentylphosphine Oxide

Applications in Advanced Materials Science and Engineering

The exploration of Tripentylphosphine oxide in materials science is primarily centered on its utility as a coordinating agent and a passivating ligand, which can influence the properties and performance of functional materials.

Research into the incorporation of this compound into polymeric systems is an emerging field. In the realm of polymerization, it has been identified as a potential component in cationic polymerization initiation systems strem.com. Such systems are crucial for the synthesis of a variety of polymers. The inclusion of TPPO could influence the polymerization process and the final properties of the resulting polymer, such as thermal stability and solubility. The development of hybrid materials, which combine the properties of organic polymers with inorganic components, also presents a promising avenue for TPPO. Its coordinating ability could facilitate the dispersion and stabilization of inorganic nanoparticles within a polymer matrix, leading to hybrid materials with enhanced mechanical, optical, or electronic properties.

The potential application of this compound in optoelectronic devices is an area of active investigation. Patents have disclosed the use of TPPO in composite materials for quantum dot light-emitting devices researchgate.netgoogle.com. In these applications, TPPO can act as a capping agent for semiconductor nanocrystals (quantum dots), influencing their photoluminescent properties and stability. By controlling the surface chemistry of quantum dots, TPPO can play a role in optimizing the efficiency and lifetime of devices such as Organic Light-Emitting Diodes (OLEDs). While direct research on its role in redox flow batteries is not yet prominent, its function as a stabilizer for metal complexes suggests potential utility in improving the performance and longevity of electrolyte solutions in such energy storage systems.

A patent mentions the inclusion of this compound in composite materials intended for use in quantum dot light-emitting diodes, highlighting its potential role in the fabrication of advanced display technologies researchgate.netgoogle.com.

| Device Type | Potential Role of this compound |

| Quantum Dot Light-Emitting Diodes (QLEDs) | Component in composite material, potential ligand for quantum dots researchgate.netgoogle.com |

| Organic Light-Emitting Diodes (OLEDs) | Mentioned in the context of OLEDs or polymer light-emitting diodes (PLEDs) researchgate.net |

The functionalization of nanomaterial surfaces is critical for their application in various technologies. While specific research on this compound is emerging, the broader class of trialkylphosphine oxides is well-known for its role in the synthesis and surface modification of nanoparticles, particularly quantum dots google.com. These molecules act as coordinating ligands that passivate the surface of the nanocrystals during their synthesis at high temperatures, preventing aggregation and controlling their growth and size distribution. This surface passivation is crucial for achieving high quantum yields and stability in the resulting nanomaterials. It is anticipated that this compound would perform a similar function, offering a balance of steric hindrance and electronic passivation to the nanoparticle surface.

This compound in Analytical Methodology Development (Focus on methods development, not results)

The unique chemical properties of this compound are also being explored for the development of new analytical methods for trace detection and sensing.

Recent studies have identified this compound in the context of environmental sample analysis. For instance, in a metabolomic analysis of phorate (B1677698) degradation by Lactobacillus plantarum, this compound was identified as a potential degradation product frontiersin.org. This finding is significant for analytical method development, as it necessitates the creation of sensitive and selective techniques to detect and quantify this compound at trace levels. The development of such methods could involve advanced chromatographic techniques coupled with mass spectrometry (e.g., GC-MS or LC-MS) to differentiate this compound from a complex matrix of other compounds. The ability to detect such specific metabolites is crucial for understanding the biochemical pathways of pesticide degradation and for monitoring environmental remediation processes.

A study on the microbial degradation of the organophosphorus pesticide phorate identified this compound as a potential metabolite, underscoring the need for analytical methods to detect its presence in environmental or biological samples frontiersin.org.

| Analytical Context | Role of this compound | Analytical Technique Implication |

| Pesticide Degradation Monitoring | Potential trace-level metabolite frontiersin.org | Development of sensitive GC-MS or LC-MS methods for its detection and quantification. |

The development of chemical sensors and probes is another promising area for the application of this compound. Its ability to coordinate with metal ions can be harnessed to design selective sensors. For example, a sensor could be fabricated by immobilizing this compound on a solid support or integrating it into a polymer membrane. The interaction of this functionalized surface with specific metal ions could then be transduced into a measurable optical or electrochemical signal. While specific sensors based on this compound have not been extensively reported, the principles of coordination chemistry suggest its potential for creating new sensing platforms for environmental monitoring, industrial process control, or biomedical diagnostics.

Environmental and Sustainable Chemistry Perspectives

The environmental fate and potential applications of organophosphorus compounds are of growing interest. However, specific research into this compound's role in environmental and sustainable chemistry is not well-documented in publicly available scientific literature. The following sections outline potential research avenues based on the properties of similar phosphine (B1218219) oxides.

Remediation and Sequestration Research

There is currently a lack of specific studies on the use of this compound for the remediation of contaminated sites or the sequestration of heavy metals and other pollutants. The fundamental chemistry of the phosphine oxide group, with its polar P=O bond, suggests a potential for coordination with metal ions. This property is a cornerstone of the use of other phosphine oxides in solvent extraction and separation of metals.

Future research could explore the efficacy of this compound as an extractant or a functional group on a support material for the removal of toxic metals from wastewater. Key research questions would include its selectivity for different metal ions, its efficiency under various pH and temperature conditions, and the stability of the resulting metal-phosphine oxide complexes.

Potential Research Areas for this compound in Remediation:

| Research Area | Investigating Variables | Potential Application |

| Liquid-liquid extraction of heavy metals | pH, solvent type, concentration | Wastewater treatment |

| Functionalization of solid supports | Polymer beads, silica (B1680970) gel | Solid-phase extraction |

| Adsorption studies | Isotherms, kinetics | Contaminated soil remediation |

Green Chemistry Approaches in its Synthesis and Use

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. For this compound, this would involve developing more environmentally benign synthetic routes and finding applications that contribute to sustainable processes.

The traditional synthesis of phosphine oxides often involves the oxidation of the corresponding phosphine, which may use reagents that are not environmentally friendly. Green synthetic approaches could involve catalytic oxidation methods using greener oxidants like hydrogen peroxide or even air, minimizing waste production.

Interdisciplinary Research Frontiers for this compound

The unique properties of the phosphine oxide group could allow for the application of this compound in various interdisciplinary fields, although specific research is yet to be published.

Materials Science: Phosphine oxides are incorporated into polymers to enhance properties such as flame retardancy and thermal stability. vt.edu this compound, with its aliphatic pentyl chains, could be explored as a plasticizer or a flame-retardant additive in various polymer matrices. The long alkyl chains might impart different solubility and compatibility properties compared to the widely studied aryl-substituted phosphine oxides.

Nanotechnology: While research has been conducted on covalently linking triphenylphosphine (B44618) oxide to single-walled carbon nanotubes to create novel nanomaterials with ion-responsive properties, similar studies involving this compound are not yet available. researchgate.net The presence of pentyl groups could influence the dispersibility of nanomaterials in nonpolar media and alter their surface properties.

Biomedical Applications: There is a notable absence of research on the biomedical applications of this compound. Future investigations could explore its potential as a ligand for metal-based diagnostic or therapeutic agents, or as a component in drug delivery systems, although thorough toxicological studies would be a prerequisite.

Conclusion and Outlook on Tripentylphosphine Oxide Research

Synthesis of Key Research Findings and Paradigms

Research specifically focused on tripentylphosphine oxide is notably sparse in publicly accessible scientific literature. While the broader class of trialkylphosphine oxides has been investigated, detailed studies on the synthesis, properties, and applications of the tripentyl derivative are not widely documented. General knowledge of homologous compounds, such as trioctylphosphine (B1581425) oxide (TOPO) and tributylphosphine oxide (TBPO), suggests that this compound likely functions as a polar, coordinating solvent and a ligand for metal ions. The phosphorus-oxygen bond in such compounds is highly polar, conferring Lewis basicity to the oxygen atom. This characteristic allows for the formation of complexes with a variety of metal salts and other Lewis acidic species. It is this fundamental property that underpins the applications of other trialkylphosphine oxides in solvent extraction and catalysis. However, without dedicated studies, the specific nuances of this compound's behavior, such as its solubility, steric effects of the pentyl groups, and the stability of its metal complexes, remain largely speculative.

Identification of Current Challenges and Knowledge Gaps

The primary challenge in the field of this compound research is the profound lack of foundational data. This knowledge gap encompasses several critical areas:

Synthesis and Characterization: While general methods for the synthesis of phosphine (B1218219) oxides exist, such as the oxidation of the corresponding phosphine, detailed and optimized procedures for this compound are not readily available. Furthermore, comprehensive characterization data, including spectroscopic (NMR, IR, etc.), crystallographic, and thermochemical properties, are absent from the literature.

Physicochemical Properties: There is a significant lack of empirical data on the fundamental physicochemical properties of this compound. This includes, but is not limited to, its melting point, boiling point, vapor pressure, solubility in various organic solvents and water, and its partition coefficient. This information is crucial for any potential application in areas like solvent extraction or as a reaction medium.

Coordination Chemistry: A thorough understanding of its coordination behavior with a range of metal ions is essential for its application as a ligand or extractant. Key unknown parameters include the stability constants of its metal complexes, its coordination modes, and the influence of the pentyl chains on the steric and electronic properties of the resulting complexes.

Reactivity and Applications: The potential of this compound as a catalyst, reagent, or extractant remains unexplored. There are no significant research articles detailing its performance in these or other potential applications.

The following table summarizes the key areas where knowledge about this compound is currently lacking:

| Area of Research | Identified Knowledge Gaps |

| Synthesis | Optimized, high-yield synthetic routes; purification protocols. |

| Physical Properties | Melting point, boiling point, solubility data, spectral data. |

| Chemical Properties | Reactivity profile, thermal stability, coordination chemistry. |

| Applications | Performance as a solvent extractant, ligand in catalysis, or other potential uses. |

| Environmental Fate | Biodegradability, toxicity, and overall environmental impact. |

Future Prospects and Promising Avenues for Academic Exploration

The significant knowledge gaps surrounding this compound present numerous opportunities for future academic and industrial research. A systematic investigation into this compound could unlock novel applications and provide a deeper understanding of structure-property relationships within the trialkylphosphine oxide family.

Promising avenues for future exploration include:

Fundamental Physicochemical Studies: A foundational research effort is needed to synthesize and thoroughly characterize this compound. This would involve detailing its spectroscopic properties, determining its crystal structure, and measuring its key physical properties. Such data would be invaluable for all subsequent research.

Solvent Extraction of Metals: Building on the known applications of other trialkylphosphine oxides like TOPO, a primary area of investigation should be its efficacy as an extractant for various metal ions. Research could focus on its selectivity for lanthanides, actinides, and other valuable metals from aqueous solutions. The influence of the pentyl group length on extraction efficiency and selectivity compared to shorter (tributyl) and longer (trioctyl) chain analogues would be a key research question.

Ligand in Homogeneous Catalysis: The coordinating ability of the phosphine oxide group suggests its potential as a ligand in various catalytic reactions. Studies could explore its use in palladium-catalyzed cross-coupling reactions, where phosphine oxide ligands have been shown to stabilize the catalytic species. The steric bulk of the pentyl groups could offer unique selectivity in certain transformations.

Nanoparticle Synthesis: Trialkylphosphine oxides are often employed as capping agents to control the size and shape of semiconductor and metal nanoparticles. Investigating the role of this compound in this context could lead to the development of novel nanomaterials with tailored properties. The length of the alkyl chain can influence the growth kinetics and surface properties of the nanoparticles.

The table below outlines potential research directions and their potential impact:

| Research Direction | Potential Impact and Significance |

| Systematic Synthesis and Characterization | Provides essential foundational data for all future research and applications. |

| Application in Solvent Extraction | Could lead to more efficient and selective processes for metal recovery and purification. |

| Development as a Catalytic Ligand | May offer new catalytic systems with improved activity, stability, or selectivity. |

| Use in Nanomaterial Synthesis | Potential for creating novel nanoparticles with controlled size, shape, and surface properties. |

Q & A

Q. How can researchers validate the purity of TPPO for experimental use, and what analytical methods are recommended?

TPPO purity is critical for reproducibility in catalysis and crystallography. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods, with ≥98.5% purity recommended for sensitive applications like NMR shielding studies . Researchers should cross-reference melting point data (150–157°C) with literature values (e.g., 152–153°C in some reports) to identify potential impurities . Certificates of Analysis (COA) from suppliers, such as Waters Corporation, provide batch-specific validation .

Q. What synthetic strategies are employed to incorporate TPPO into coordination polymers for ion sensing?

TPPO is integrated into fluorophore-based coordination polymers via its phosphine oxide group, which facilitates hydrogen bonding and proton transfer. Experimental design should include UV-vis and fluorescence spectroscopy to monitor selective fluoride ion detection, with X-ray crystallography to confirm structural changes . Solvent selection (e.g., dichloromethane) and reaction temperature (0°C for stability) are critical for controlled synthesis .

Q. How does TPPO influence crystallization processes in organic synthesis?

TPPO acts as a crystallization inducer by forming non-covalent interactions (e.g., van der Waals forces) with target molecules. Researchers should optimize molar ratios (e.g., 1:1 to 1:3 TPPO:analyte) and solvent polarity (e.g., ethanol/water mixtures) to enhance crystal nucleation. Differential scanning calorimetry (DSC) can validate phase transitions .

Advanced Research Questions

Q. What computational approaches are used to model solvent effects on TPPO's NMR properties?

Density functional theory (DFT) calculations, coupled with continuum solvation models (e.g., COSMO), predict solvent-induced shifts in P NMR spectra. Convergence testing of basis sets (e.g., 6-311G++(d,p)) is essential to minimize errors. Researchers should compare computed shielding constants with experimental data from deuterated solvents like CDCl .

Q. How do hydrogen-bonding interactions between TPPO and phenolic compounds affect reaction kinetics?